molecular formula C8H19OP B8262673 2-Tert-butylphosphonoyl-2-methylpropane

2-Tert-butylphosphonoyl-2-methylpropane

Cat. No.: B8262673
M. Wt: 162.21 g/mol
InChI Key: RYLNFGJYRKJXQE-UHFFFAOYSA-N
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Description

2-Tert-butylphosphonoyl-2-methylpropane is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is known for its stability and is used in various chemical reactions and applications.

Chemical Reactions Analysis

2-Tert-butylphosphonoyl-2-methylpropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert ditert-butylphosphine oxide back to ditert-butylphosphine.

    Substitution: It can participate in substitution reactions where the tert-butyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like oxygen for oxidation and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Tert-butylphosphonoyl-2-methylpropane has several scientific research applications, including:

Mechanism of Action

The mechanism by which ditert-butylphosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used. The compound’s phosphine oxide group plays a crucial role in stabilizing the metal-ligand complex, facilitating various chemical transformations .

Comparison with Similar Compounds

2-Tert-butylphosphonoyl-2-methylpropane can be compared with other similar compounds such as:

    Tri-tert-butylphosphine: Another phosphine compound with three tert-butyl groups.

    Ditert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.

    Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.

    Tributylphosphine oxide: A phosphine oxide with three butyl groups.

This compound is unique due to its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications .

Properties

IUPAC Name

2-tert-butylphosphonoyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNFGJYRKJXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 1.0 g of di(tert-butyl)chlorophosphine and 5 ml of dichloromethane under nitrogen. After slow addition of 0.25 g of water, the mixture was stirred at 22 C for 30 minutes and the solvent was removed leaving a solid. After purification by sublimation, 0.9 g of a white solid was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step Two

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